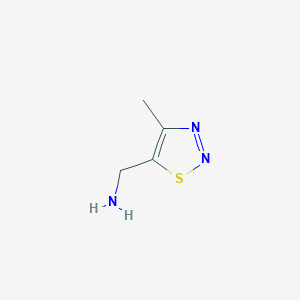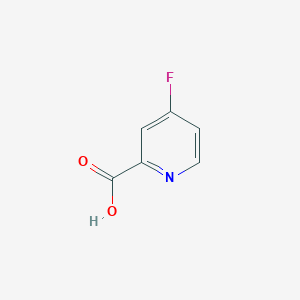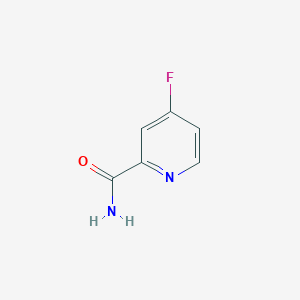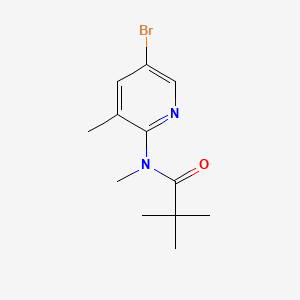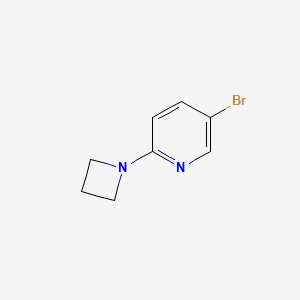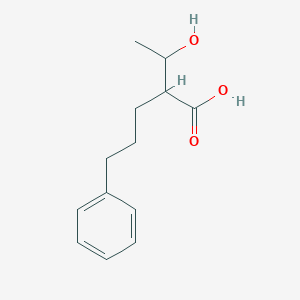
1-Bromo-3-methoxy-2-methylbenzene
Overview
Description
1-Bromo-3-methoxy-2-methylbenzene, also known by its IUPAC name, is an organic compound with the molecular formula C8H9BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl group
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-methoxy-2-methylbenzene is the benzene ring. The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with the benzene ring can affect various biochemical pathways. The exact pathways and their downstream effects depend on the specific context of the reaction and the presence of other compounds .
Pharmacokinetics
Its molecular weight (20106 g/mol) and structure suggest that it may have certain bioavailability characteristics .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
1-Bromo-3-methoxy-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in aromatic compound metabolism. It can undergo electrophilic aromatic substitution reactions, where it interacts with enzymes such as cytochrome P450 monooxygenases. These enzymes facilitate the hydroxylation of the aromatic ring, leading to the formation of hydroxylated metabolites. Additionally, this compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as glutathione, forming conjugates that are more easily excreted from the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in xenobiotic metabolism, such as those encoding cytochrome P450 enzymes. This compound can also modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to undergo chemical transformations. At the molecular level, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by forming a covalent adduct with the heme group, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild changes in cellular metabolism and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects such as oxidative stress, DNA damage, and apoptosis. The threshold dose for these toxic effects depends on the species and the route of administration. In some cases, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, it undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then undergo phase II metabolism, where they are conjugated with glutathione, glucuronic acid, or sulfate, making them more water-soluble and easier to excrete. The interactions of this compound with these metabolic enzymes can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux. The distribution of this compound within the body depends on its lipophilicity and its ability to bind to plasma proteins. It tends to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a methoxy group can facilitate its targeting to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. The subcellular localization of this compound can affect its ability to modulate enzyme activity and gene expression .
Preparation Methods
The synthesis of 1-Bromo-3-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-3-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-2-methylphenol.
Scientific Research Applications
1-Bromo-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Derivatives of this compound may exhibit biological activity and are investigated for potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-Bromo-3-methoxy-2-methylbenzene can be compared with other similar compounds such as:
2-Bromo-1-methoxy-3-methylbenzene: This compound has the bromine and methoxy groups in different positions, leading to different reactivity and properties.
1-Bromo-3-methyl-2-butene: Although structurally different, this compound also contains a bromine atom and a methyl group, making it useful for comparison in terms of reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMVNLFBEJAXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594252 | |
| Record name | 1-Bromo-3-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31804-36-1 | |
| Record name | 1-Bromo-3-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



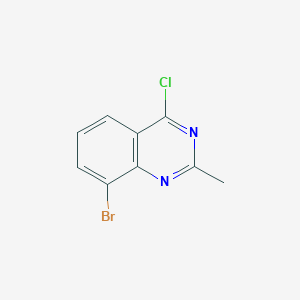
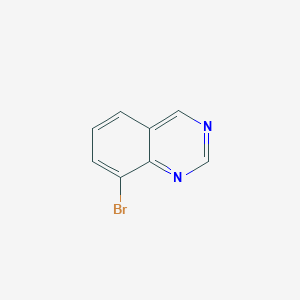

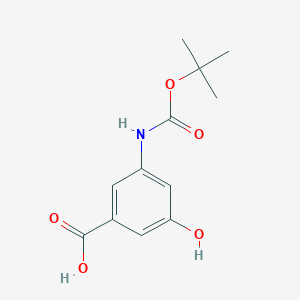
![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

